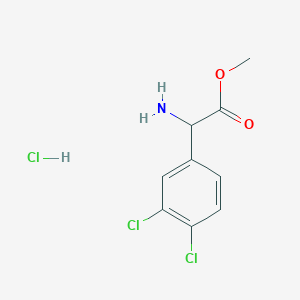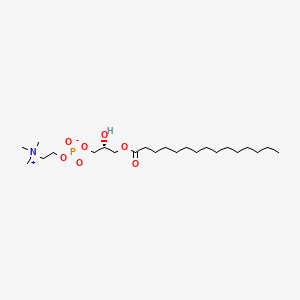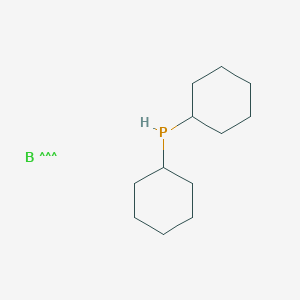
Sodium tetrapropylborate
Übersicht
Beschreibung
Sodium tetrapropylborate is an ionic organoboron compound with the chemical formula (C3H7)4BNa. It is commonly used as a derivatization reagent for the chromatography of organometallic pollutants. This compound appears as a white hygroscopic powder and is stable in aqueous solutions but pyrophoric in air. It can be stored as a solution in tetrahydrofuran for several weeks .
Wirkmechanismus
Target of Action
Sodium tetrapropylborate is primarily used as a derivatization reagent for the chromatography of organometallic pollutants . Its primary targets are organometallic compounds, including organotin, organomercury, and organolead compounds . These compounds are of interest to environmental and public health research due to their potential toxicity and widespread presence in the environment .
Mode of Action
The tetrapropylboranuide anion, the active component of this compound, acts as a reagent for the propylation of organometallic compounds . This reaction is essential for rendering these compounds volatile for gas chromatography . The general reactions of interest for derivatization proceed as follows :
R4−n(Sn,Pb)n++nNaB(C3H7)4⇌R4−n(Sn,Pb)(C3H7)n+nB(C3H7)3+nNa+R4−n(Sn,Pb)n+ + n NaB (C3H7)4 ⇌ R4−n(Sn,Pb) (C3H7)n + n B (C3H7)3 + n Na+ R4−n(Sn,Pb)n++nNaB(C3H7)4⇌R4−n(Sn,Pb)(C3H7)n+nB(C3H7)3+nNa+
RHg++NaB(C3H7)4⇌RHgC3H7+B(C3H7)3+Na+RHg+ + NaB (C3H7)4 ⇌ RHgC3H7 + B (C3H7)3 + Na+ RHg++NaB(C3H7)4⇌RHgC3H7+B(C3H7)3+Na+
Pharmacokinetics
It is known to be stable in aqueous solution, but pyrophoric in air . It can be stored as a solution in tetrahydrofuran for multiple weeks . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the propylation of organometallic compounds, rendering them volatile for gas chromatography . This allows for the analysis of these compounds, which is crucial for environmental and public health research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity with water can complicate the process for environmental samples . Additionally, it is pyrophoric in air, which means it can spontaneously ignite in room temperature air . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Sodium tetrapropylborate is known to interact with organometallic compounds, including organotin, organomercury, and organolead compounds . These interactions are crucial in environmental and public health research . The compound is used to render these pollutants volatile for gas chromatography .
Cellular Effects
Its role in the derivatization of organometallic pollutants suggests that it may influence cellular processes related to the metabolism and detoxification of these compounds .
Molecular Mechanism
This compound acts as a reagent for the propylation of organometallic compounds . This reaction is performed with Grignard reagents such as propylmagnesium bromide . The reactions of interest for derivatization proceed as follows :
Temporal Effects in Laboratory Settings
This compound is stable in aqueous solution, but pyrophoric in air . It can be stored as a solution in tetrahydrofuran for multiple weeks
Metabolic Pathways
Its role in the derivatization of organometallic compounds suggests that it may be involved in pathways related to the metabolism and detoxification of these pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrapropylborate begins with the propylation of boron trifluoride diethyl etherate using propylmagnesium bromide, resulting in tripropylborane: [ \text{BF}_3 \cdot (\text{C}_2\text{H}_5)_2\text{O} + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B}(\text{C}_3\text{H}_7)_3 + 3 \text{MgBrF} + (\text{C}_2\text{H}_5)_2\text{O} ]
Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrapropylborate primarily undergoes alkylation reactions. It is used for the propylation of organometallic compounds, including organotin, organomercury, and organolead compounds .
Common Reagents and Conditions: The reactions typically involve the use of this compound in an aqueous medium, often with a buffer to maintain the pH. The reactions are carried out at room temperature or slightly elevated temperatures to ensure complete derivatization.
Major Products Formed: The major products formed from these reactions include propylated organometallic compounds. For example: [ \text{R}_4-n(\text{Sn,Pb})_n^+ + n \text{NaB}(\text{C}_3\text{H}_7)_4 \leftrightarrow \text{R}_4-n(\text{Sn,Pb})(\text{C}_3\text{H}_7)_n + n \text{B}(\text{C}_3\text{H}_7)_3 + n \text{Na}^+ ]
Wissenschaftliche Forschungsanwendungen
Sodium tetrapropylborate is extensively used in scientific research for the derivatization of organometallic pollutants to render them volatile for gas chromatography. This is particularly useful in environmental and public health research, where the analysis of organotin, organomercury, and organolead compounds is crucial .
Applications in Chemistry: In chemistry, this compound is used to enhance the sensitivity of various organometallic compounds in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and inductively coupled plasma mass spectrometry (ICP-MS) .
Applications in Biology and Medicine: In biological and medical research, this compound is used to study the toxicology and environmental impact of organometallic pollutants. It helps in the accurate quantification and identification of these compounds in biological samples .
Applications in Industry: In industrial applications, this compound is used for the analysis of organometallic compounds in various matrices, including water, soil, and air samples. It is also used in quality control processes to ensure the safety and compliance of products with environmental regulations .
Vergleich Mit ähnlichen Verbindungen
- Sodium tetraphenylborate
- Sodium tetraethylborate
- Sodium tetrachloroaluminate
Comparison: Sodium tetrapropylborate is unique in its ability to introduce propyl groups, which are less common in environmental pollutants compared to methyl, ethyl, or butyl groups. This uniqueness allows for the differentiation and analysis of various organometallic compounds in a single process . In contrast, sodium tetraphenylborate and sodium tetraethylborate introduce phenyl and ethyl groups, respectively, which may not be as effective in distinguishing certain pollutants .
Eigenschaften
IUPAC Name |
sodium;tetrapropylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(CCC)(CCC)CCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BNa | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45067-99-0, 105146-61-0 | |
| Record name | 45067-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 105146-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



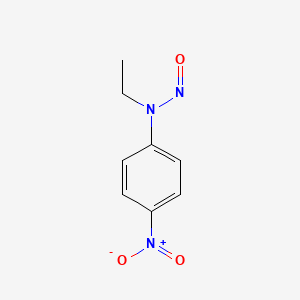
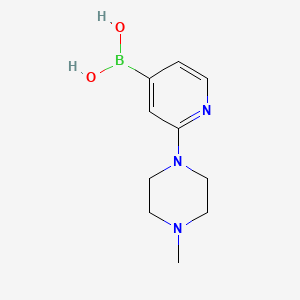
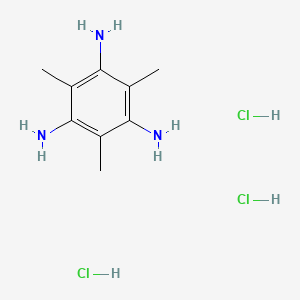

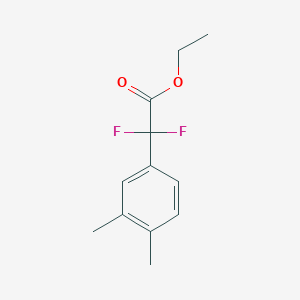
![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067326.png)
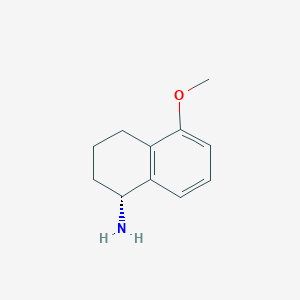
![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)
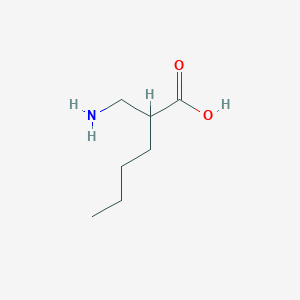
![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)
